Butyloxycarbonyl isocyanate

Description

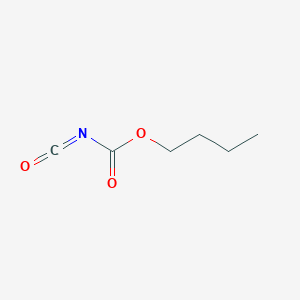

Structure

3D Structure

Properties

CAS No. |

32321-37-2 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

butyl N-(oxomethylidene)carbamate |

InChI |

InChI=1S/C6H9NO3/c1-2-3-4-10-6(9)7-5-8/h2-4H2,1H3 |

InChI Key |

ZISMXCUJCSPKPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for Butyloxycarbonyl Isocyanate

Classical Preparation Routes

Traditional methods for synthesizing butyloxycarbonyl isocyanate have long been established in the chemical literature, primarily relying on the reaction of carbamate (B1207046) salts with activating agents or the thermal decomposition of acyl azides.

A well-established method for preparing acyl isocyanates involves the reaction of oxalyl chloride with carbamate salts. google.com This process is applicable for the industrial-scale production of various isocyanates, including this compound, with good yields and high purity. google.com The reaction typically involves treating a carbamate, such as tert-butyl carbamate, with oxalyl chloride. google.comprepchem.com

In a typical procedure, tert-butyl carbamate is suspended in a solvent like 1,2-dichloroethane (B1671644) and cooled, as it can be unstable in the presence of hydrochloric acid at room temperature. google.com Oxalyl chloride is then added to this suspension. google.com The subsequent reaction mixture is heated to facilitate the formation of the isocyanate. google.com This method avoids many of the hazards associated with other processes and provides excellent yields for acyl isocyanates derived from aliphatic amides. google.com The reaction between oxalyl chloride and the carbamate likely proceeds through an intermediate that, upon heating, decomposes to form the desired isocyanate. nih.govrsc.orguky.eduresearchgate.net

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Yield | Reference |

| tert-Butylcarbamate (B1260302) | Oxalyl chloride | 1,2-Dichloroethane | 0°C then heat | This compound | High | google.com |

| Butyl carbamate | Oxalyl chloride | Chloroform | Reflux | Butoxycarbonyl isocyanate | Not specified | prepchem.com |

This table summarizes the classical synthesis of this compound using oxalyl chloride and carbamate salts.

The Curtius rearrangement is a cornerstone of organic synthesis for converting carboxylic acids and their derivatives into amines, ureas, and carbamates via an isocyanate intermediate. nih.govallen.in The reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. allen.in This method is valued for its tolerance of a wide variety of functional groups and the complete retention of stereochemistry at the migrating carbon center. nih.gov

The process begins with the formation of an acyl azide from a carboxylic acid derivative. allen.in This intermediate is then heated, leading to the formation of the isocyanate. nih.govallen.in In the context of this compound synthesis, a precursor like tert-butoxycarbonyl azide (Boc-azide) would undergo this rearrangement. The resulting isocyanate can then be trapped by a suitable nucleophile. nih.gov One-pot procedures have been developed where a carboxylic acid is treated with di-tert-butyl dicarbonate (B1257347) and sodium azide to generate the acyl azide in situ. organic-chemistry.orgresearchgate.net The subsequent rearrangement, often catalyzed by agents like zinc(II) triflate, yields the isocyanate, which is then trapped to form the desired Boc-protected product. organic-chemistry.orgresearchgate.net

| Starting Material | Key Reagents | Intermediate | Key Transformation | Product | Reference |

| Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium Azide, Zinc(II) triflate | Acyl azide | Curtius Rearrangement | tert-Butyl carbamate (via isocyanate) | organic-chemistry.orgresearchgate.net |

| Acyl Halide | Sodium Azide | Acyl azide | Curtius Rearrangement | Isocyanate | nih.govallen.in |

This table outlines the generation of isocyanates, the precursors to Boc-protected compounds, via the Curtius Rearrangement.

Emerging and Sustainable Synthesis Approaches

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for generating this compound and related compounds. These approaches aim to overcome the limitations of classical methods, such as the use of hazardous reagents.

A modern approach involves the direct conversion of N-Boc protected amines into isocyanates. This can be achieved by activating the Boc group. For instance, using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) allows for the in situ generation of isocyanate intermediates from Boc-protected amines, which can then react with alcohols to form carbamates in high yields. researchgate.net Another method utilizes cobalt catalysis to generate isocyanates from N-Boc protected amines. researchgate.net A recently developed method employs tert-butoxide lithium as the sole base to transform Boc-protected amines into isocyanates, which are then trapped by nucleophiles. rsc.org This latter method is notable for avoiding toxic reagents and metal catalysts. rsc.org The reaction proceeds by forming the isocyanate intermediate, which is then attacked by an alcohol, thiol, or another amine to produce the corresponding carbamate, thiocarbamate, or urea (B33335). rsc.org

| Boc-Protected Amine | Activating Agent/Base | Intermediate | Product | Yield | Reference |

| N-Boc aniline | t-BuOLi | Phenyl isocyanate | N-phenyl-n-butyl carbamate | 95% | rsc.org |

| Various Boc-amines | 2-Chloropyridine, Tf2O | Isocyanate | Carbamates/Thiocarbamates | High | researchgate.net |

| N-Boc protected amines | CoI2, tris-(4-dimethylaminophenyl)-phosphine, Zn | Isocyanate | Benzyl (B1604629) carbamates | Moderate to High | researchgate.net |

This table details emerging methods for the direct synthesis of carbamates and related compounds from Boc-protected amines via an isocyanate intermediate.

In the pursuit of greener chemistry, catalyst-free methods for N-tert-butyloxycarbonylation have been developed. organic-chemistry.orgnih.gov One such method utilizes water as the reaction medium for the reaction of amines with di-tert-butyl dicarbonate. organic-chemistry.orgorganic-chemistry.org This approach is highly chemoselective, affording N-Boc derivatives without the formation of common side products like isocyanates or ureas. organic-chemistry.orgnih.govorganic-chemistry.org While this specific method is designed to avoid isocyanate formation, a related sustainable approach for direct carbamate synthesis from Boc-protected amines using only tert-butoxide lithium as a base proceeds through an isocyanate intermediate. rsc.org This highlights a nuanced strategy in green chemistry: either circumventing reactive intermediates or harnessing them in controlled, catalyst-free conditions.

Continuous flow technology has emerged as a powerful tool for chemical synthesis, offering enhanced safety, efficiency, and scalability, particularly for reactions involving hazardous intermediates like isocyanates. almacgroup.comtue.nlrsc.org The Curtius rearrangement is well-suited for flow chemistry, as the technology allows for the safe handling of acyl azides and the controlled release of nitrogen gas. almacgroup.com In a flow system, a carboxylic acid can be converted to an acyl azide, which is then heated in a reactor coil to induce the rearrangement to the isocyanate. almacgroup.comnih.gov This isocyanate stream can then be immediately mixed with a nucleophile to form the final product. nih.gov This approach minimizes the accumulation of explosive or toxic intermediates, making the process safer, especially on a larger scale. almacgroup.com Flow systems have been successfully used to generate libraries of compounds derived from isocyanate intermediates and have been applied in the synthesis of complex molecules like the pharmaceutical agent oseltamivir. nih.gov

| Reaction | Technology | Key Advantage | Scale | Product | Reference |

| Curtius Rearrangement | Continuous Flow Reactor | Safe handling of acyl azide and isocyanate | Gram scale | Carbamates, Ureas | almacgroup.comnih.gov |

| Imidazopyridine Synthesis | Packed-bed Reactor | Integrated scavenging, no workup | Not specified | Imidazopyridines | acs.org |

| (S)-rolipram Synthesis | Multi-step Flow System | Stable, long-term production | 1 g/day | (S)-rolipram | acs.org |

This table showcases the application of continuous flow technology in syntheses involving isocyanate intermediates.

In Situ Generation and Utilization Strategies

The inherent reactivity and instability of this compound often necessitate its generation in situ, followed immediately by reaction with a suitable nucleophile. This approach circumvents the challenges associated with the isolation and storage of the pure compound. Various methodologies have been developed to achieve this, each with its own set of reagents and reaction conditions, enabling the synthesis of a diverse range of organic compounds.

A prevalent strategy for the in situ formation of this compound involves the dehydration of N-Boc protected amines. organic-chemistry.org These methods typically employ a dehydrating agent to facilitate the elimination of water and subsequent formation of the isocyanate, which is then trapped by a nucleophile present in the reaction mixture.

One notable method involves the use of 2-chloropyridine and trifluoromethanesulfonyl anhydride. organic-chemistry.orgacs.orgorganic-chemistry.orgorganic-chemistry.orgrsc.org This system has proven effective for the one-pot synthesis of ureas and amides from Boc-protected amines. acs.orgrsc.org The reaction proceeds through the in situ generation of an isocyanate intermediate, which readily reacts with a variety of amines or Grignard reagents. organic-chemistry.orgrsc.org This approach is characterized by its mild conditions and high yields. organic-chemistry.org

Another strategy utilizes a Hendrickson "POP" reagent as a dehydrating agent to form the isocyanate from N-Boc carbamates. researchgate.net This method is particularly advantageous as it shows selectivity for N-Boc carbamates over other types of carbamates. The resulting isocyanate can then be used in subsequent reactions, such as Friedel-Crafts-type cyclizations and urea formation. researchgate.net

Metal-catalyzed approaches have also been explored. For instance, a cobalt-catalyzed reaction has been developed for the in situ generation of isocyanates from N-Boc-protected amines. rsc.org This method allows for the synthesis of N-aryl carbamates in moderate to high yields. rsc.org

Furthermore, the use of oxalyl chloride has been reported for the preparation of this compound from tert-butylcarbamate. google.com The reaction of N-Boc groups with oxalyl chloride can lead to the formation of isocyanate intermediates. rsc.org

A more recent, metal-free approach employs tert-butoxide lithium as a base to directly convert Boc-protected amines into isocyanates. rsc.org These in situ generated isocyanates can then react with alcohols, thiols, or amines to produce carbamates, thiocarbamates, and ureas, respectively. rsc.org This method is highlighted for its avoidance of toxic reagents and metal catalysts. rsc.org

The versatility of in situ generated this compound is demonstrated by its application in the synthesis of various functional groups. For example, its reaction with amines leads to the formation of ureas, a reaction that has been extensively studied. organic-chemistry.orgacs.orgorganic-chemistry.org Similarly, reaction with alcohols yields carbamates. rsc.org The reaction with Grignard reagents provides a route to amides. rsc.org

The following tables summarize the research findings for several key in situ generation and utilization strategies for this compound.

Table 1: In Situ Generation of this compound and Subsequent Urea Synthesis

| Reagent System | Boc-Amine Substrate | Amine Nucleophile | Product | Yield (%) | Reference |

| 2-Chloropyridine, Tf₂O | Boc-NH-Bn | Benzylamine | N,N'-Dibenzylurea | 95 | acs.org |

| 2-Chloropyridine, Tf₂O | Boc-NH-Ph | Aniline | N,N'-Diphenylurea | 85 | acs.org |

| 2-Chloropyridine, Tf₂O | Boc-NH-CH₂CH(CH₃)₂ | Benzylamine | N-Benzyl-N'-(isobutyl)urea | 92 | organic-chemistry.org |

| t-BuOLi | Boc-NH-Ph | Aniline | N,N'-Diphenylurea | 88 | rsc.org |

Table 2: In Situ Generation of this compound and Subsequent Carbamate Synthesis

| Reagent System | Boc-Amine Substrate | Alcohol Nucleophile | Product | Yield (%) | Reference |

| CoI₂, (Me₂N)₃P, Zn | Boc-NH-Ph | Benzyl alcohol | Benzyl phenylcarbamate | 85 | rsc.org |

| t-BuOLi | Boc-NH-Ph | Methanol | Methyl phenylcarbamate | 92 | rsc.org |

| t-BuOLi | Boc-NH-Bn | Ethanol | Ethyl benzylcarbamate | 90 | rsc.org |

Table 3: In Situ Generation of this compound and Subsequent Amide Synthesis

| Reagent System | Boc-Amine Substrate | Grignard Reagent | Product | Yield (%) | Reference |

| 2-Chloropyridine, Tf₂O | Boc-NH-Bn | Phenylmagnesium bromide | N-Benzylbenzamide | 88 | rsc.org |

| 2-Chloropyridine, Tf₂O | Boc-NH-cyclohexyl | Methylmagnesium bromide | N-Cyclohexylacetamide | 85 | rsc.org |

Table 4: Other Reagents for In Situ Generation of Isocyanates from Boc-Amines

| Reagent | Subsequent Reaction Type | Reference |

| Hendrickson "POP" reagent | Friedel-Crafts cyclization, Urea formation | researchgate.net |

| Diiodosilane | General isocyanate formation | organic-chemistry.org |

| DMAP, (Boc)₂O | Isocyanation of hindered amines | researchgate.net |

| Oxalyl chloride | General isocyanate formation | google.com |

Mechanistic Investigations of Butyloxycarbonyl Isocyanate Transformations

Pathways of Isocyanate Formation

Boc-isocyanate is typically generated in situ from more stable starting materials due to its reactivity. The primary methods involve the transformation of N-Boc protected amines or carbamates through base-mediated eliminations, activation with dehydrating agents, or sigmatropic rearrangements.

Isocyanate Intermediate Formation from Boc-Carbamates under Basic Conditions

The conversion of tert-butyl carbamates (Boc-carbamates) into isocyanates can be accomplished under basic conditions. Research has demonstrated that using a strong base, such as lithium t-butoxide (t-BuOLi), can facilitate this transformation. The proposed mechanism involves the base deprotonating the carbamate (B1207046) nitrogen, followed by the elimination of the tert-butoxide leaving group to form the isocyanate intermediate. rsc.org This method aligns with principles of sustainable chemistry by avoiding toxic reagents. rsc.org

The reaction proceeds via the formation of the isocyanate, which is then trapped by a nucleophile present in the reaction mixture, such as an alcohol or an amine, to yield the final carbamate or urea (B33335) product. rsc.org The choice of solvent can be critical, with toluene (B28343) often providing satisfactory yields, whereas polar aprotic solvents like DMSO and DMF may result in lower conversions. rsc.org

Role of Activating Agents (e.g., Tf2O, Oxalyl Chloride) in Isocyanate Generation

Activating agents are frequently employed to facilitate the dehydration of Boc-protected amines or carbamates to generate the corresponding isocyanate. These reagents convert the hydroxyl group of the carbamic acid tautomer (or a related species) into a better leaving group, promoting the elimination that forms the N=C=O bond.

Trifluoromethanesulfonic Anhydride (B1165640) (Tf₂O): A highly effective method for the in situ generation of isocyanates from Boc-protected amines involves the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild base, such as 2-chloropyridine (B119429). researchgate.netorganic-chemistry.org This reaction is rapid and allows for a one-pot synthesis of various ureas in high yields. researchgate.netresearchgate.net The Boc-protected amine is believed to react with Tf₂O to form a highly electrophilic intermediate, which then eliminates to form the isocyanate. researchgate.net This is immediately trapped by an amine nucleophile to produce the desired urea. researchgate.netresearchgate.net

Oxalyl Chloride: The reaction of tert-butylcarbamate (B1260302) with oxalyl chloride is another established route to butyloxycarbonyl isocyanate. google.com This process is typically performed in a solvent like 1,2-dichloroethane (B1671644). The reaction between the carbamate and oxalyl chloride generates an unstable intermediate that decomposes, releasing carbon monoxide, carbon dioxide, and hydrogen chloride, to yield the acyl isocyanate. researchgate.netgoogle.com This method is part of a broader industrial strategy for producing various acyl isocyanates. google.com

| Activating Agent | Base/Conditions | Precursor | Reference |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | 2-Chloropyridine | Boc-protected amine | researchgate.net, organic-chemistry.org |

| Oxalyl Chloride | 1,2-dichloroethane, heat | tert-Butylcarbamate | google.com |

| Hendrickson "POP" Reagent | Dichloromethane | N-Boc Carbamate | researchgate.net |

Rearrangement Mechanisms (e.g., Allyl Cyanate-to-Isocyanate Rearrangement)

The allyl cyanate-to-isocyanate rearrangement is a powerful, stereospecific method for synthesizing allylic isocyanates. chem-station.comthieme-connect.com This transformation proceeds through a concerted thieme-connect.comthieme-connect.com-sigmatropic rearrangement, a type of pericyclic reaction. researchgate.netresearchgate.net The mechanism involves a six-membered cyclic transition state. chem-station.comnii.ac.jp

The process typically begins with the dehydration of an allylic carbamate precursor. Reagents such as trifluoroacetic anhydride (TFAA) with triethylamine (B128534) or Appel conditions (CBr₄, PPh₃) are used to generate an allyl cyanate (B1221674) intermediate in situ. chem-station.comresearchgate.net This intermediate is generally unstable and immediately undergoes the thieme-connect.comthieme-connect.com-sigmatropic rearrangement to furnish the corresponding allyl isocyanate. chem-station.com A key feature of this reaction is the high degree of chem-station.comthieme-connect.com-chirality transfer, meaning the stereochemistry of the starting allylic alcohol is transferred with high fidelity to the newly formed nitrogen-bearing stereocenter. thieme-connect.comresearchgate.net The resulting isocyanate can then be trapped with various nucleophiles. researchgate.netresearchgate.net

This rearrangement has been utilized in the total synthesis of complex natural products, such as Agelastatin A and (+)-manzamine A, demonstrating its utility in constructing challenging nitrogen-substituted stereocenters. chem-station.com

Nucleophilic Addition Reactions

The carbon atom of the isocyanate group in this compound is highly electrophilic and susceptible to attack by a wide range of nucleophiles. These addition reactions are the cornerstone of the synthetic utility of isocyanates, leading to the formation of stable urea and carbamate derivatives.

Formation of Ureas

The reaction between this compound and an amine (primary or secondary) yields a substituted urea. This is a facile and high-yielding reaction that typically proceeds without the need for a catalyst. commonorganicchemistry.com The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable urea product.

When Boc-isocyanate is generated in situ from a Boc-protected amine using activating agents like Tf₂O, the subsequent addition of a different amine leads to the formation of unsymmetrical ureas. researchgate.netorganic-chemistry.org This one-pot procedure is highly efficient for creating diverse libraries of urea derivatives. researchgate.net Hindered trisubstituted ureas can also act as masked isocyanates, releasing the isocyanate through a proton switch mechanism to react with amine nucleophiles. nih.gov

| Amine Nucleophile | Product Type | Conditions | Reference |

| Primary Aromatic Amines | N,N'-Disubstituted Urea | Tf₂O, 2-chloropyridine, then amine | researchgate.net |

| Secondary Aliphatic Amines | N,N,N'-Trisubstituted Urea | Tf₂O, 2-chloropyridine, then amine | researchgate.net |

| Benzyl (B1604629) Amines | N,N'-Disubstituted Urea | t-BuOLi, Toluene, then amine | rsc.org |

| Aniline | 1,3-Diphenylurea | From isocyanate precursor | scholaris.ca |

Formation of Carbamates

In a reaction analogous to urea formation, this compound reacts with alcohols to form N-Boc carbamates. evitachem.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. A subsequent proton transfer from the alcohol's hydroxyl group to the nitrogen atom results in the final carbamate product.

This reaction is fundamental in peptide synthesis and for the installation of the Boc protecting group. nih.gov The Curtius rearrangement, which converts a carboxylic acid to an isocyanate via an acyl azide (B81097), is a classic method where the resulting isocyanate is often trapped with an alcohol like tert-butanol (B103910) to give the Boc-carbamate. nih.govacs.org The reaction generally proceeds under neutral or mild conditions. nih.gov

| Alcohol Nucleophile | Product Type | Conditions | Reference |

| Alcohols (General) | N-Boc Carbamate | Nucleophilic addition | evitachem.com |

| 2,2,2-Trichloroethanol | Troc-carbamate | Trapping of rearranged isocyanate | chem-station.com |

| tert-Butanol | Boc-carbamate | Trapping of Curtius product | nih.gov |

| Methanol | Methyl Carbamate | Trapping of rearranged isocyanate | researchgate.net |

Formation of Thiocarbamates

The reaction of this compound, often generated in situ from N-Boc protected amines, with thiols provides a direct route to S-alkyl or S-aryl thiocarbamates. rsc.orgrsc.orgresearchgate.net This transformation is a key method in organic synthesis, leveraging the electrophilicity of the isocyanate group which readily reacts with nucleophilic sulfur compounds. nih.gov The general mechanism involves the nucleophilic attack of the thiol on the carbonyl carbon of the isocyanate. This addition forms an unstable thiono-carbamic acid intermediate, which then tautomerizes to the more stable thiocarbamate product. nih.gov

Recent methodologies have focused on developing more sustainable and efficient protocols. One such approach describes the direct conversion of Boc-protected amines into thiocarbamates using lithium tert-butoxide (t-BuOLi) as the sole base, which facilitates the in situ formation of the isocyanate intermediate. rsc.orgrsc.org This method avoids the need for hazardous reagents like phosgene (B1210022) and proceeds with high efficiency for a variety of thiol substrates, including cyclic, acyclic, primary, and secondary thiols. rsc.org Control experiments have confirmed that heating a Boc-protected amine with t-BuOLi leads to the formation of an isocyanate intermediate, which is then trapped by the thiol nucleophile to yield the final product. rsc.orgrsc.org

Another efficient one-pot procedure involves generating the isocyanate intermediate from a Boc-protected amine in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, followed by reaction with a thiol to afford the desired thiocarbamate in high yield. researchgate.net The versatility of this reaction is demonstrated by its applicability to a wide range of substrates under mild conditions.

The following table summarizes representative examples of thiocarbamate synthesis from Boc-protected amines via an isocyanate intermediate.

| Entry | Boc-Amine Substrate | Thiol Substrate | Product | Yield (%) | Reference |

| 1 | N-Boc-benzylamine | Thiophenol | S-Phenyl benzylthiocarbamate | 92 | rsc.org |

| 2 | N-Boc-benzylamine | 4-Methylbenzenethiol | S-(p-Tolyl) benzylthiocarbamate | 95 | rsc.org |

| 3 | N-Boc-benzylamine | Cyclohexanethiol | S-Cyclohexyl benzylthiocarbamate | 91 | rsc.org |

| 4 | N-Boc-aniline | Thiophenol | S-Phenyl phenylthiocarbamate | 90 | rsc.org |

| 5 | N-Boc-aniline | Benzylthiol | S-Benzyl phenylthiocarbamate | 88 | rsc.org |

Data has been compiled from a study on the direct synthesis of thiocarbamates from Boc-protected amines. rsc.org

Intramolecular Cyclization Pathways

Formation of Heterocyclic Systems (e.g., Oxazolidinones)

This compound and related isocyanates generated in situ are crucial intermediates in the synthesis of various heterocyclic systems, most notably oxazolidinones. nih.govnih.gov These intramolecular cyclization reactions are powerful tools for constructing these valuable motifs, which are present in numerous medicinally important compounds. nih.govacs.org The formation of the oxazolidinone ring often proceeds through the intramolecular attack of a suitably positioned nucleophile within the same molecule onto the electrophilic isocyanate carbon.

A common strategy involves the cyclization of an epoxy carbamate. irbbarcelona.org For instance, an epoxy alcohol can be treated with an isocyanate to form an epoxy carbamate. Subsequent base-mediated intramolecular cyclization proceeds via nucleophilic attack of the carbamate nitrogen's conjugate base on one of the epoxide carbons, leading to the formation of the oxazolidinone ring. irbbarcelona.org The use of sodium bistrimethylsilylamide (NaHMDS) as a base has been shown to be effective in promoting this cyclization with high regioselectivity and yield. irbbarcelona.org

Another pathway involves the palladium-catalyzed allylic C-H oxidation of N-Boc protected amines. acs.org In this method, the N-Boc group, an aprotic surrogate for the unstable carbamic acid, participates in an intramolecular C-H amination. acs.org This process, co-catalyzed by a bis-sulfoxide ligand and a Brønsted acid, furnishes oxazolidinones with high diastereoselectivity. acs.org The reaction is believed to proceed through an electrophilic π-allyl-palladium intermediate that undergoes nucleophilic attack by the internal carbamate. acs.org

Furthermore, oxazolidinones can be synthesized through the cycloaddition of isocyanates with epoxides. nih.govrsc.org This reaction can be catalyzed by various systems, including bifunctional phase-transfer catalysts that activate the epoxide towards nucleophilic ring-opening, followed by intramolecular cyclization with the isocyanate. rsc.org A proposed mechanism suggests that the catalyst activates the epoxide through hydrogen bonding, allowing a nucleophile (e.g., a halide anion) to open the ring. The resulting intermediate then attacks the isocyanate, and subsequent intramolecular ring-closing yields the oxazolidinone product. rsc.org

The following table presents examples of oxazolidinone synthesis involving an isocyanate or an N-Boc precursor.

| Entry | Starting Material | Key Reagents/Catalyst | Product | Yield (%) | Reference |

| 1 | (2R,3R)-3-(Benzyloxycarbonylamino)-1,2-epoxy-5-hexene | NaHMDS | (4S,5R)-4-(Allyl)-3-benzyl-5-vinyloxazolidin-2-one | High | irbbarcelona.org |

| 2 | N-Boc-4-penten-2-amine | Pd(OAc)₂, Bis-sulfoxide, Benzoquinone, DBP | (S)-4-Methyl-5-vinyloxazolidin-2-one | 63 | acs.org |

| 3 | Phenyl isocyanate | 1,2-Epoxypropane | Bif-PTC-1 | 3-Phenyl-5-methyloxazolidin-2-one | 92 |

| 4 | 4-Acetylphenyl isocyanate | (R)-Glycidol butyrate | LiBr, Tributylphosphine oxide | (R)-N-(4-Acetylphenyl)-5-(butyryloxymethyl)oxazolidin-2-one | N/A |

Data compiled from various studies on oxazolidinone synthesis. nih.govirbbarcelona.orgacs.orgrsc.org

Advanced Applications in Organic Synthesis

Derivatization of Amines, Alcohols, and Thiols

Butyloxycarbonyl isocyanate is a highly effective reagent for the derivatization of amines, alcohols, and thiols, converting them into their corresponding protected or functionalized forms. The fundamental reaction involves the nucleophilic attack of the heteroatom (nitrogen, oxygen, or sulfur) on the electrophilic carbonyl carbon of the isocyanate, leading to the formation of stable urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. nih.govacs.org This transformation is not only a cornerstone of protecting group chemistry but also a strategic tool for introducing the versatile tert-butyloxycarbonyl (Boc) moiety, which can influence the solubility, stability, and biological activity of the parent molecule.

The reaction of this compound with primary and secondary amines yields N,N'-disubstituted and N,N',N'-trisubstituted ureas. Similarly, alcohols react to form N-Boc carbamates, and thiols are converted to S-thiocarbamates. nih.govacs.org These reactions are typically high-yielding and proceed under mild conditions, making them amenable to a wide range of substrates, including complex and sensitive molecules. The resulting derivatives are often crystalline solids, which facilitates their purification by recrystallization.

| Nucleophile | Functional Group | Resulting Linkage | Product Class |

| Primary Amine | R-NH₂ | R-NH-CO-NH-Boc | N-Alkyl-N'-Boc-urea |

| Secondary Amine | R₂NH | R₂N-CO-NH-Boc | N,N-Dialkyl-N'-Boc-urea |

| Alcohol | R-OH | R-O-CO-NH-Boc | N-Boc-carbamate |

| Thiol | R-SH | R-S-CO-NH-Boc | S-Alkyl-N-Boc-thiocarbamate |

A significant advantage of this compound is its ability to participate in chemoselective reactions. In molecules containing multiple nucleophilic sites, such as amino alcohols or aminophenols, this compound can be directed to react preferentially with the more nucleophilic group under carefully controlled conditions. researchgate.net Generally, amines are more nucleophilic than alcohols or thiols, allowing for the selective formation of ureas in the presence of hydroxyl or sulfhydryl groups. researchgate.net

This chemoselectivity is crucial in the synthesis of complex molecules where the differential protection of functional groups is required. For instance, in the synthesis of peptidomimetics or other polyfunctional compounds, the selective acylation of an amino group with this compound leaves hydroxyl groups available for subsequent transformations. The outcome of the reaction can often be tuned by adjusting reaction parameters such as solvent, temperature, and the use of catalysts. Recent research has demonstrated that sulfated tungstate (B81510) and nanocerium oxide can act as efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of various amines, including amino alcohols and aminophenols, under solvent-free conditions. researchgate.net

Isocyanate-Mediated Chemical Tagging (IMCT) is a powerful strategy for appending chemical tags to drug-like small molecules, and this compound chemistry is central to this approach. nih.gov IMCT utilizes an isocyanate group to modify a variety of nucleophilic groups on a target molecule, such as primary and secondary amines, thiols, phenols, and alcohols. nih.govacs.org This method allows for the attachment of various functional moieties, including photoaffinity labels, fluorescent probes, or pull-down probes, which are invaluable tools in chemical biology for target identification and validation studies. researchgate.net

The IMCT process often involves the use of a resin-bound isocyanate, which enforces a one-to-one stoichiometry and simplifies purification. nih.govacs.org The broad reactivity of the isocyanate group is advantageous as it increases the likelihood of successfully modifying a small molecule, even without detailed knowledge of its structure-activity relationship. researchgate.net The resulting carbamate or urea linkage is generally stable under biological conditions, ensuring that the tag remains attached to the molecule of interest during subsequent experiments. nih.govacs.org Cheminformatic analyses have predicted that IMCT is reactive with a significant portion of lead-like compounds in publicly available databases, highlighting the broad applicability of this technique. nih.gov

Synthesis of Complex Molecular Architectures

The unique reactivity of this compound makes it a valuable building block in the synthesis of complex molecular architectures. Its ability to introduce the versatile Boc protecting group and to form stable carbamate and urea linkages is exploited in the construction of a wide array of intricate organic molecules.

In the field of peptide chemistry, the tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection. genscript.comnih.gov While di-tert-butyl dicarbonate (B1257347) (Boc₂O) is more commonly used for the introduction of the Boc group, this compound represents an alternative and highly reactive agent for the derivatization of amino acids. The reaction of this compound with the α-amino group of an amino acid affords the corresponding N-Boc-protected amino acid.

This protection strategy is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS). genscript.comnih.gov By masking the nucleophilicity of the N-terminus, unwanted side reactions and polymerization are prevented, allowing for the controlled, stepwise elongation of the peptide chain. peptide.com The Boc group is stable to a wide range of reaction conditions used in peptide synthesis but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to liberate the free amine for the next coupling step. wikipedia.orgtotal-synthesis.com This orthogonality to other protecting groups is a key feature of the Boc strategy. total-synthesis.com

| Amino Acid | N-Terminal Protection | Deprotection Condition |

| Alanine | Boc-Ala-OH | Trifluoroacetic Acid (TFA) |

| Glycine | Boc-Gly-OH | Trifluoroacetic Acid (TFA) |

| Leucine | Boc-Leu-OH | Trifluoroacetic Acid (TFA) |

| Phenylalanine | Boc-Phe-OH | Trifluoroacetic Acid (TFA) |

Urea and carbamate motifs are prevalent structural features in a vast number of pharmaceuticals, agrochemicals, and other biologically active compounds. rsc.org this compound provides a direct and efficient route for the incorporation of these functional groups into complex molecular scaffolds. The reaction of this compound with amines or alcohols allows for the facile construction of N-Boc-protected ureas and carbamates, respectively. acs.orgorganic-chemistry.orgwikipedia.org

These reactions are often characterized by high yields and excellent functional group tolerance. For instance, a one-pot synthesis of unsymmetrical ureas has been developed where an N-Boc protected amine is converted in situ to the corresponding isocyanate, which then reacts with a second amine to form the desired urea. acs.org This methodology has been successfully applied to a wide variety of amines, demonstrating its broad utility in the synthesis of complex ureas. acs.org Similarly, the reaction of this compound with structurally complex alcohols provides a straightforward method for the installation of a carbamate linkage, a key structural element in many therapeutic agents.

While this compound itself is an achiral molecule, it plays a significant role in stereoselective synthesis, primarily through the derivatization of chiral substrates. The introduction of a Boc group onto a chiral amine, alcohol, or thiol can influence the stereochemical outcome of subsequent reactions by altering the steric and electronic environment around the chiral center.

For example, in the synthesis of chiral heterocycles, the Boc group can act as a bulky directing group, controlling the facial selectivity of an incoming reagent. The conformational rigidity imparted by the Boc group can lock the substrate into a specific conformation, leading to a high degree of stereocontrol. Furthermore, the derivatization of a racemic mixture of amines or alcohols with a chiral, non-racemic isocyanate (a strategy analogous to using this compound) is a well-established method for the separation of enantiomers. The resulting diastereomeric ureas or carbamates often exhibit different physical properties, such as solubility and chromatographic mobility, allowing for their separation. Subsequent removal of the chiral auxiliary then affords the enantiomerically pure amine or alcohol. Although this compound is not chiral, the principles of using isocyanates in stereoselective synthesis are well-established and can be conceptually extended to reactions involving chiral substrates and this compound.

Role in Protecting Group Strategies

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, valued for its stability in various conditions and its susceptibility to cleavage under specific, often acidic, circumstances. researchgate.netnih.gov Beyond its primary function as a protecting group, the chemical reactivity of the Boc-carbamate itself can be harnessed in advanced synthetic strategies, particularly through its transformation into highly reactive isocyanate intermediates. This allows for the in situ generation of isocyanates from stable, readily available Boc-protected precursors, expanding their utility beyond simple protection and deprotection sequences.

Controlled Generation of Isocyanate Intermediates from Boc-Protected Species

The conversion of a stable Boc-protected amine into a reactive isocyanate intermediate offers a powerful tool for constructing more complex molecules, such as ureas and carbamates, in a controlled manner. Several methodologies have been developed to achieve this transformation in situ.

One prominent method involves the use of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). acs.orgorganic-chemistry.org This reagent combination facilitates the transformation of Boc-protected amines into isocyanates, which can then be trapped by a nucleophile, such as another amine, in a one-pot synthesis to form substituted ureas. acs.orgorganic-chemistry.org This approach avoids the isolation of the often sensitive isocyanate intermediate. acs.org

Another strategy relies on the use of strong bases. researchgate.net The nitrogen-hydrogen bond of a Boc-carbamate can be deprotonated by a strong base. researchgate.net The resulting anion can then eliminate the sterically bulky tert-butoxide (t-BuO⁻), which is a competent leaving group, to generate the isocyanate intermediate. researchgate.net This intermediate can then react with amines or alcohols to yield ureas or urethanes, respectively. researchgate.net

Thermal conditions also provide a pathway for generating isocyanates from Boc-protected precursors, a process known as thermolytic deprotection. researchgate.netresearchgate.net At sufficiently high temperatures, typically above 150°C, the Boc group can fragment. acsgcipr.org While the primary mechanism often involves the formation of a carbamic acid which then decarboxylates, isocyanate intermediates can also be formed, particularly in the presence of nucleophiles that can trap them. researchgate.netacsgcipr.org This thermal cleavage can be accelerated using microwave-assisted conditions. researchgate.net

The following table summarizes various methods for the controlled generation of isocyanates from Boc-protected amines.

Table 1: Methods for Generating Isocyanate Intermediates from Boc-Protected Amines| Method | Reagents/Conditions | Intermediate Trapping | Product |

|---|---|---|---|

| Chemical Activation | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride | Amine | Substituted Urea |

| Base-Mediated | Strong Base (e.g., organolithiums, hydrides) | Amine or Alcohol | Urea or Urethane (B1682113) |

Mechanisms of N-Boc Deprotection Involving Isocyanate Intermediates

While the standard and most common mechanism for N-Boc deprotection involves acid-catalyzed cleavage to form a carbamic acid that subsequently decarboxylates, certain deprotection conditions explicitly proceed through an isocyanate intermediate. total-synthesis.com These alternative mechanisms are crucial for understanding potential side reactions and for developing novel synthetic methodologies.

A notable example is the deprotection of N-Boc groups using oxalyl chloride in methanol. nih.govuky.edu This method is effective for a wide range of aliphatic, aromatic, and heterocyclic substrates under mild, room temperature conditions. nih.govuky.eduresearchgate.net The proposed mechanism deviates significantly from simple acid-catalyzed cleavage. It is suggested that the carbamate's carbonyl group first reacts with the highly electrophilic oxalyl chloride. nih.govuky.edu Subsequent elimination of tert-butanol (B103910) from an intermediate leads to the formation of an isocyanate ester intermediate. nih.govuky.eduresearchgate.net This intermediate is then further transformed into an oxazolidinedione-like species, which, upon aqueous workup, undergoes ring-opening and decarboxylation to release the free amine. nih.govuky.edu The detection of the isocyanate ester intermediate during the reaction provides strong evidence for this mechanistic pathway. nih.govuky.edu

Deprotection under strongly basic conditions also involves an isocyanate intermediate. researchgate.net As mentioned previously, a strong base can deprotonate the carbamate's N-H group. researchgate.net The subsequent elimination of the tert-butoxide leaving group directly yields the isocyanate. researchgate.net In the context of deprotection, if no other nucleophile is present to trap the isocyanate, it may react with any available water during workup to form a carbamic acid, which then decomposes to the desired amine and carbon dioxide.

Thermolytic deprotection can also involve isocyanate intermediates. researchgate.netacsgcipr.org At high temperatures, the Boc group can undergo fragmentation. acsgcipr.org One possible pathway involves the concerted elimination of isobutylene (B52900) and carbon dioxide via a carbamic acid intermediate. acsgcipr.org However, under certain conditions, particularly in non-protic solvents or in the gas phase, the formation of an isocyanate and tert-butanol can occur. The presence of nearby amino groups can lead to the formation of urea byproducts, indicating the transient existence of an isocyanate. researchgate.net

The following table outlines the key steps in deprotection mechanisms that proceed via isocyanate intermediates.

Table 2: Mechanistic Pathways for N-Boc Deprotection via Isocyanate Intermediates| Method | Key Mechanistic Steps | Byproducts |

|---|---|---|

| Oxalyl Chloride | 1. Reaction of carbamate with oxalyl chloride. 2. Elimination of tert-butanol to form an isocyanate ester intermediate. 3. Formation and subsequent hydrolysis of an oxazolidinedione intermediate. | Carbon dioxide, Carbon monoxide, tert-Butanol |

| Strong Base | 1. Deprotonation of the carbamate N-H. 2. Elimination of tert-butoxide to form the isocyanate. 3. Hydrolysis of the isocyanate to a carbamic acid, followed by decarboxylation. | tert-Butoxide, Carbon dioxide |

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Butyloxycarbonyl Isocyanate Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules. spectroscopyonline.com While comprehensive studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles from computational analyses of related molecules containing the tert-butoxycarbonyl (Boc) group and the isocyanate moiety offer substantial understanding.

The electronic structure of this compound is a key determinant of its reactivity. The isocyanate group (–N=C=O) is a linear or nearly linear moiety with a characteristic charge distribution. Computational studies on various isocyanates show that the carbon atom of the NCO group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The molecular electrostatic potential (MEP) map, a common output of quantum chemical calculations, visually represents this electrophilicity, highlighting regions of positive and negative electrostatic potential.

Vibrational spectroscopy, when combined with theoretical calculations, provides a powerful method for structural characterization. DFT calculations can predict the vibrational frequencies and intensities of infrared (IR) and Raman spectra. researchgate.net For isocyanates, the asymmetric stretching vibration of the NCO group is a particularly strong and characteristic band in the IR spectrum, typically appearing in the region of 2250-2280 cm⁻¹. researchgate.net Theoretical calculations can precisely assign this and other vibrational modes, aiding in the experimental identification and characterization of the compound. researchgate.net

Below is a hypothetical interactive table showcasing the kind of structural data that can be obtained from DFT calculations for this compound, based on typical values for related compounds.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O (isocyanate) | 1.18 |

| N=C (isocyanate) | 1.22 |

| N–C (carbamate) | 1.38 |

| C=O (carbamate) | 1.21 |

| O–C(tert-butyl) | 1.48 |

| Bond Angles (°) ** | |

| N=C=O | 178.5 |

| C–N=C | 125.0 |

| N–C=O (carbamate) | 126.0 |

| O–C=O (carbamate) | 124.0 |

| Dihedral Angles (°) ** | |

| C(carbamate)–N–C(isocyanate)=O | 180.0 |

Note: These values are illustrative and would be precisely determined in a specific computational study.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the reaction pathways of this compound, particularly in its role in the formation of urethanes (carbamates). The reaction between an isocyanate and an alcohol is a cornerstone of polyurethane chemistry and protecting group strategies in organic synthesis. mdpi.com

Theoretical studies have detailed the mechanism of both catalyst-free and catalyzed urethane (B1682113) formation. In the absence of a catalyst, the reaction is proposed to proceed through a concerted mechanism. mdpi.comnih.gov A reactant complex first forms between the isocyanate and the alcohol. mdpi.com The system then proceeds through a six-membered cyclic transition state where the alcohol's proton is transferred to the isocyanate's nitrogen atom simultaneously with the formation of the new C–O bond between the alcohol's oxygen and the isocyanate's carbon. mdpi.comnih.gov

The energy profile of this reaction can be calculated, revealing the activation energy barrier that must be overcome. For the reaction of phenyl isocyanate and methanol, a model system, the activation barrier has been computationally determined. mdpi.com While specific values for this compound would require a dedicated study, the general mechanistic principle holds.

The following table summarizes a generalized mechanistic pathway for the reaction of an isocyanate with an alcohol, which is applicable to this compound.

| Step | Description | Key Computational Insights |

| 1. Reactant Complex Formation | The isocyanate and alcohol molecules approach and form a pre-reaction complex, often stabilized by hydrogen bonding. | Geometry and stabilization energy of the complex can be calculated. |

| 2. Transition State | The system passes through a high-energy transition state. In the uncatalyzed reaction, this is often a cyclic structure. | The structure and energy of the transition state determine the reaction rate. DFT is used to locate and characterize this state. |

| 3. Product Formation | The new N-H and C-O bonds are fully formed, resulting in the urethane product. | The overall reaction enthalpy (exothermic or endothermic) can be calculated from the energies of reactants and products. researchgate.net |

Prediction of Reactivity and Selectivity in Organic Transformations

Theoretical chemistry provides predictive power regarding the reactivity and selectivity of this compound in various organic reactions. This is often achieved through the analysis of frontier molecular orbitals (FMOs) and reactivity descriptors derived from conceptual DFT.

The reactivity of an isocyanate is governed by the electrophilicity of the central carbon atom. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of this electrophilicity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. Computational studies can compare the LUMO energies of different isocyanates to predict their relative reactivity. The presence of the electron-withdrawing butoxycarbonyl group is expected to influence the electronic properties of the isocyanate moiety.

Local reactivity descriptors, such as Fukui functions or dual descriptors, can predict the most reactive sites within the molecule. For this compound, these calculations would confirm that the isocyanate carbon is the primary site for nucleophilic attack and the isocyanate nitrogen is a likely site for protonation or interaction with electrophiles.

In competitive reactions, computational modeling can predict selectivity. For instance, if a substrate contains multiple nucleophilic sites (e.g., a hydroxyl group and an amino group), theoretical calculations can determine the activation barriers for the reaction of this compound at each site. The pathway with the lower activation energy will be the favored one, thus predicting the chemoselectivity of the reaction. This is crucial for its application as a protecting group for amines.

The following table presents key computational descriptors and their implications for the reactivity of this compound.

| Descriptor | Typical Computational Finding | Predicted Chemical Behavior |

| LUMO Energy | Relatively low energy, localized on the NCO group. | High susceptibility of the isocyanate carbon to nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Strong positive potential around the isocyanate carbon. | Indicates a site for electrophilic reactions. |

| Fukui Functions for Nucleophilic Attack | Highest value on the isocyanate carbon atom. | Confirms the isocyanate carbon as the primary electrophilic center. |

| Calculated Activation Energies | Lower activation energy for reaction with amines compared to alcohols. | Predicts high chemoselectivity for aminolysis over alcoholysis. |

Advanced Spectroscopic Characterization and Analytical Methodologies

In-line Spectroscopic Monitoring of Isocyanate Intermediates (e.g., FT-IR)

In-line Fourier Transform Infrared (FT-IR) spectroscopy has emerged as a powerful tool for the real-time monitoring of reactions involving isocyanate intermediates like butyloxycarbonyl isocyanate. researchgate.netgoogle.com This technique allows for continuous, in-situ analysis of the reaction mixture without the need for sample extraction, thereby providing immediate feedback on reaction kinetics and progress. researchgate.netcdc.gov

The key to this monitoring capability lies in the distinct and intense absorption band of the isocyanate functional group (-N=C=O). The asymmetric stretching vibration of the N=C=O group gives rise to a sharp and well-defined peak in the mid-IR region, typically appearing between 2250 and 2285 cm⁻¹. cdc.gov This spectral region is often free from interference from other common functional groups, making the isocyanate peak an excellent spectroscopic marker. cdc.gov

By employing fiber-optic probes, often equipped with Attenuated Total Reflectance (ATR) crystals, FT-IR spectrometers can be directly immersed into a reaction vessel. researchgate.netcdc.gov This setup enables the continuous collection of spectra as the reaction proceeds. The disappearance of the isocyanate peak at ~2270 cm⁻¹ can be quantitatively correlated to the consumption of the this compound, allowing for the determination of reaction rates, endpoints, and the influence of various reaction parameters such as temperature and catalyst concentration. researchgate.net This real-time data is invaluable for process optimization and ensuring reaction completion.

Key FT-IR Data for Isocyanate Monitoring:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Monitoring |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Primary marker for reactant consumption |

| Urethane (B1682113) (-NH-C=O) | C=O Stretch | ~1700 - 1740 | Product formation |

| Amide (-C=O-NH-) | C=O Stretch (Amide I) | ~1630 - 1695 | Side-product or subsequent reaction monitoring |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its reaction products. mdpi.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides detailed information about the molecular framework, connectivity, and chemical environment of each atom.

For this compound, ¹H NMR spectroscopy would be expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The chemical shift of this peak provides information about the electronic environment of the butyloxycarbonyl moiety.

¹³C NMR spectroscopy is particularly informative. The carbon atom of the isocyanate group (-N=C=O) is expected to have a characteristic chemical shift in the range of 120-135 ppm. youtube.com The quaternary carbon and the methyl carbons of the tert-butyl group will also exhibit distinct signals.

Mechanistic studies of reactions involving this compound can be effectively carried out using in-situ NMR. By monitoring the changes in the NMR spectra over time, it is possible to identify and characterize transient intermediates, determine reaction kinetics, and elucidate the reaction pathway. irdg.org For example, the disappearance of the reactant signals and the concurrent appearance of new signals corresponding to the product can be quantified to understand the reaction mechanism in detail. Isotopic labeling studies, where specific atoms are replaced with their NMR-active isotopes (e.g., ¹³C or ¹⁵N), can provide further insights into bond-forming and bond-breaking steps. irdg.org

Expected NMR Chemical Shifts for this compound:

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | (CH₃)₃C- | ~1.5 | Singlet |

| ¹³C | (CH₃)₃C - | ~80-85 | Singlet |

| ¹³C | (C H₃)₃C- | ~28 | Quartet |

| ¹³C | -N=C =O | ~120-135 | Singlet |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of molecules, making it invaluable for monitoring reactions of this compound and identifying its products. researchgate.net When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures.

In reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the mass spectrometer to track the depletion of the this compound reactant and the formation of products. The molecular ion peak of this compound will decrease in intensity as the reaction progresses, while the molecular ion peaks of the products will increase. This allows for a sensitive assessment of reaction conversion.

For product identification, mass spectrometry provides the precise molecular weight of the compounds formed. High-resolution mass spectrometry (HRMS) can provide the elemental formula of the product, which is crucial for its identification. Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. mdpi.com In an MS/MS experiment, the molecular ion of a product is isolated and fragmented, and the resulting fragmentation pattern provides detailed structural information, akin to a molecular fingerprint. The fragmentation of the butyloxycarbonyl group itself can be a diagnostic tool in identifying products. For instance, the loss of isobutylene (B52900) (56 Da) or the tert-butyl cation (57 Da) is a common fragmentation pathway for Boc-protected compounds. google.com

Common Mass Spectrometry Applications for this compound Chemistry:

| MS Technique | Application | Information Obtained |

| LC-MS | Reaction Monitoring & Product Separation | Separation of reactants, products, and byproducts with molecular weight information for each. |

| HRMS | Product Identification | Precise mass measurement to determine the elemental formula of unknown products. |

| MS/MS | Structural Elucidation | Fragmentation patterns to confirm the structure of reaction products and identify modification sites. |

| DART-MS | Rapid Screening | Direct and rapid analysis of reaction mixtures with minimal sample preparation. wikipedia.org |

Emerging Spectroscopic Techniques for this compound Research (e.g., Raman Spectroscopy)

While FT-IR, NMR, and MS are well-established techniques, emerging spectroscopic methods offer new possibilities for the analysis of this compound and its reactions. Among these, Raman spectroscopy is gaining prominence.

Raman spectroscopy, like FT-IR, is a vibrational spectroscopy technique. It is particularly advantageous for in-situ reaction monitoring due to its non-destructive nature and the ability to use fiber-optic probes. researchgate.net The isocyanate group also exhibits a strong and characteristic Raman scattering band, which can be monitored to follow reaction kinetics. A significant advantage of Raman spectroscopy is its low interference from water, making it highly suitable for studying reactions in aqueous media. researchgate.net For compounds structurally similar to this compound, such as methoxycarbonyl isocyanate, the N=C=O symmetric and asymmetric stretching vibrations are observable in the Raman spectrum. youtube.com

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of Raman spectroscopy that can provide enormous signal enhancements for molecules adsorbed on or near nanostructured metal surfaces. rsc.org This technique has the potential for ultra-trace detection of this compound or its derivatives, which could be beneficial in environmental monitoring or for studying surface-catalyzed reactions. youtube.comrsc.org

Other emerging techniques include fluorescence spectroscopy, where the isocyanate is reacted with a fluorescent derivatizing agent, allowing for highly sensitive detection. This approach is particularly useful for quantifying low concentrations of isocyanates in various matrices.

Comparison of Spectroscopic Techniques for Isocyanate Analysis:

| Technique | Strengths | Limitations |

| FT-IR | Excellent for in-line monitoring, strong characteristic peak for -N=C=O. | Can have interference from water, less structural detail than NMR. |

| NMR | Provides detailed structural and mechanistic information. | Lower sensitivity, not ideal for rapid in-line monitoring. |

| MS | High sensitivity, provides molecular weight and structural information (MS/MS). | Often requires sample preparation and chromatography for complex mixtures. |

| Raman | Low interference from water, suitable for in-situ monitoring, complementary to IR. | Can be affected by fluorescence, weaker signal than IR for some functional groups. |

| SERS | Extremely high sensitivity for trace analysis. | Requires specialized substrates, may not be suitable for all reaction conditions. |

Green Chemistry Principles in Butyloxycarbonyl Isocyanate Synthesis and Application

Development of Environmentally Benign Synthetic Routes

The cornerstone of green chemistry in isocyanate synthesis is the move away from hazardous reactants, most notably phosgene (B1210022). rsc.org Traditional industrial synthesis involves the phosgenation of primary amines, a process that is effective but employs an extremely toxic gas and produces corrosive hydrogen chloride as a byproduct. google.comwikipedia.orgnih.gov In response, several more benign, phosgene-free routes have been developed.

One of the most promising alternatives is the thermal decomposition (thermolysis) of carbamates. google.combutlerov.com This method involves heating an appropriate N-alkylcarbamate, which decomposes to yield the desired isocyanate and an alcohol. researchgate.net The process can be carried out in the gas phase, typically at temperatures ranging from 200 to 450°C, or in the liquid phase using high-boiling inert solvents. butlerov.commdpi.com The reversibility of this reaction, however, presents a challenge that requires careful process design to ensure high yields. researchgate.net

Other innovative phosgene-free strategies include:

The Urea (B33335) Method: This route uses inexpensive and readily available urea, alcohol, and amines to first synthesize a carbamate (B1207046) intermediate, which is then decomposed to the isocyanate. A significant advantage of this process is that its byproducts, alcohol and ammonia, can be recycled, creating a pathway that approaches "zero emission". nih.govacs.org

Reaction of Formamides with Diorganocarbonates: In this process, an organic formamide is reacted with a diorganocarbonate, and the resulting product is thermolyzed to produce the isocyanate. google.com

Rearrangement Reactions: The Curtius rearrangement, which involves the thermal or photochemical decomposition of a carboxylic azide (B81097), provides another greener path to isocyanates. libretexts.org

Catalytic Carbonylation: Methods such as the reductive carbonylation of nitro compounds or the oxidative carbonylation of amines, using carbon monoxide, offer direct, phosgene-free routes to isocyanates, although they often require sophisticated catalytic systems. nih.govresearchgate.net

| Method | Starting Materials | Key Features | Byproducts | Citations |

| Carbamate Thermolysis | N-alkylcarbamate | Phosgene-free; can be performed in gas or liquid phase. | Alcohol | google.combutlerov.comresearchgate.net |

| Urea Method | Urea, Alcohol, Amine | Uses inexpensive feedstocks; potential for "zero emission" via byproduct recycling. | Alcohol, Ammonia | nih.govacs.org |

| Curtius Rearrangement | Carboxylic Azide | Phosgene-free; thermal or photochemical process. | Nitrogen gas | libretexts.org |

| Reductive Carbonylation | Nitro compound, Carbon Monoxide | Catalytic, phosgene-free. | Water | researchgate.net |

Reduction of Hazardous Reagents and Byproducts

A primary driver for developing new synthetic routes is the reduction of hazards associated with both reagents and byproducts. The elimination of phosgene is a paramount goal in green isocyanate synthesis. rsc.orgrsc.org Phosgene is acutely toxic, and its use requires stringent safety precautions and infrastructure, while its derivatives like diphosgene (a liquid) and triphosgene (a solid) are also hazardous. researchgate.net

Beyond avoiding phosgene, greener methods also minimize harmful byproducts. The conventional phosgene route generates two moles of hydrogen chloride (HCl) for every mole of isocyanate produced. google.comwikipedia.org HCl is corrosive and has limited commercial value, adding to the process's environmental burden and cost. In contrast, the byproducts of alternative routes are often more benign or even recyclable.

For example, the thermal decomposition of carbamates yields an alcohol, which can often be reused as a solvent or a reactant in other processes. The urea method is particularly noteworthy for its atom economy, as its byproducts (ammonia and alcohol) can be fed back into the production of the starting materials. nih.govacs.org Other methods, such as the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO), produce relatively benign byproducts like dimethyl sulfide. organic-chemistry.org

Solvent-Free Reaction Conditions

Another key principle of green chemistry is the reduction or elimination of organic solvents, which contribute significantly to chemical waste. Research into the synthesis of butyloxycarbonyl isocyanate and its precursors has explored solvent-free conditions to minimize environmental impact.

Gas-phase thermolysis of N-alkylcarbamates is an inherently solvent-free method for producing isocyanates. butlerov.com While this approach avoids solvent waste, it often requires high energy input due to the high temperatures needed for the reaction (400 °C or higher). mdpi.com

More recent research has focused on catalyzed, solvent-free reactions that can proceed under milder conditions. For instance, the solventless thermal decomposition of carbamates has been successfully demonstrated using catalysts such as nano-copper(I) oxide (nano-Cu₂O) and zinc oxide. acs.org These solid catalysts can be easily recovered and reused, further enhancing the sustainability of the process. While not directly a synthesis of the isocyanate, the use of mechanochemistry (ball milling) for the solvent-free deprotection of the related N-Boc group highlights a promising technique that could potentially be adapted for synthesis, drastically reducing solvent use.

Catalytic Systems for Enhanced Sustainability

Catalysis is a powerful tool for achieving the goals of green chemistry, enabling reactions to proceed with greater efficiency, higher selectivity, and under less harsh conditions. In the context of this compound synthesis, catalytic systems are vital for the viability of many phosgene-free routes.

For carbamate thermolysis, catalysts can significantly lower the required decomposition temperature, thus reducing energy consumption and minimizing side reactions. researchgate.net Catalysts such as dibutyltin dilaurate have been shown to be effective in this regard. butlerov.com Heterogeneous catalysts like zinc oxide and nano-Cu₂O are particularly advantageous as they operate under solvent-free conditions and are easily separated from the reaction mixture for recycling. acs.org

In other phosgene-free pathways, catalysis is essential:

Carbonylation Reactions: The synthesis of isocyanates via the reductive carbonylation of nitroaromatics relies on transition metal catalysts, typically complexes of Group VIII metals like palladium, to achieve high yields and selectivity. wikipedia.orgresearchgate.net

From Alkyl Halides: Nickel complexes have been employed to catalyze the reaction between alkyl halides and metal cyanates to form isocyanates. google.com

Isonitrile Oxidation: The conversion of isonitriles to isocyanates can be efficiently catalyzed by trifluoroacetic anhydride (B1165640). organic-chemistry.org

The development of robust, recyclable, and highly active catalysts remains a key area of research for making the synthesis of this compound and other isocyanates safer and more sustainable.

Future Directions and Research Perspectives

Discovery of Novel Catalytic Systems for Butyloxycarbonyl Isocyanate Chemistry

The exploration for new catalytic systems in this compound chemistry is driven by the need for more efficient, selective, and environmentally friendly synthetic methods. Research has traditionally focused on organotin compounds, but environmental concerns are pushing for the development of alternatives like bismuth, aluminum, and zirconium chelates. researchgate.net

Recent advancements have seen the development of heterogeneous geminal atom catalysts (GACs) that show promise for greener chemical and pharmaceutical manufacturing. sciencedaily.com These catalysts, featuring two metal cores of copper ions supported on polymeric carbon nitride, have demonstrated high efficiency and selectivity in cross-coupling reactions. sciencedaily.com They also offer the benefit of being recoverable and reusable, which significantly reduces waste and the risk of metal contamination. sciencedaily.com The use of such novel catalysts has been shown to lower the carbon footprint of chemical reactions by a factor of ten compared to conventional catalysts. sciencedaily.com

For isocyanate reactions, the choice of catalyst can significantly influence the reaction pathway and the final products. rsc.org For instance, in the reaction of isocyanates with alcohols, catalysts like tin carboxylates and tertiary amines tend to favor the formation of carbamates. rsc.org In contrast, catalysts such as aminals, aminoalcohols, and amidines can lead to the formation of isocyanurates. rsc.org The mechanism of catalysis, whether it's a concerted termolecular mechanism or a stepwise anionic mechanism, also plays a crucial role in determining the reaction outcome. rsc.org

The development of catalysts that can operate under mild conditions is also a significant area of research. For example, some catalyst systems are effective for the aerobic oxidation of alcohols, which can then react with isocyanates. mdpi.com

Table 1: Comparison of Catalytic Systems for Isocyanate Reactions

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | High activity, well-established | Environmental toxicity |

| Metal Chelates | Bismuth, Aluminum, Zirconium chelates | Environmentally friendlier alternatives to organotins | May have lower activity compared to organotins |

| Heterogeneous Geminal Atom Catalysts (GACs) | Dual copper ions on polymeric carbon nitride | High efficiency, selectivity, reusability, low carbon footprint | Newer technology, may not be universally applicable |

| Tertiary Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Readily available, well-understood mechanism | Can have lower catalytic activity for certain reactions |

Integration with Automated Synthesis and High-Throughput Screening

The integration of this compound chemistry with automated synthesis and high-throughput screening (HTS) has the potential to accelerate the discovery of new molecules with desired properties. rsc.org Automated platforms can perform a large number of reactions in parallel, allowing for the rapid synthesis of chemical libraries. nih.gov This approach is particularly valuable in early-stage drug discovery and materials science research. rsc.orgnih.gov

Acoustic dispensing technology, for example, enables the synthesis of compound libraries in a 1536-well format on a nanomole scale. rsc.org This miniaturization reduces the consumption of reagents and solvents, making the process more cost-effective and environmentally sustainable. rsc.orgnih.gov The unpurified libraries can then be directly screened using techniques like differential scanning fluorimetry (DSF) and microscale thermophoresis (MST). nih.gov

Automated systems can also be used for reaction optimization and to expand the scope of known reactions. nih.gov For instance, an automated high-throughput platform can be developed for introducing C(sp3)-enriched motifs into drug-like molecules using organozinc reagents and Negishi couplings. nih.gov The workflow can be completed with high-throughput purification using mass spectrometry-triggered preparative high-performance liquid chromatography (HPLC). nih.gov

The use of automated dispensers allows for the precise and accurate handling of small volumes of reagents, including viscous biomaterials. mdpi.com This is crucial for creating 3D cell cultures for drug screening, where cells might be embedded in hydrogels. mdpi.com

Expansion into Novel Material Science Applications

This compound and other isocyanates are fundamental building blocks in material science, primarily as precursors to polyurethane polymers. The reaction of diisocyanates with polyols forms the basis for a vast array of materials, from flexible foams to durable elastomers and high-performance coatings. The properties of these polyurethanes can be tailored by varying the structure of the isocyanate and polyol components.

The high reactivity of the isocyanate group also allows for the functionalization of surfaces. nih.gov By grafting isocyanate-functionalized polymers onto surfaces like glass, it is possible to impart properties such as antifogging and self-cleaning. nih.gov This approach has also been used to functionalize nanocarriers and cellulose. nih.gov

The use of blocked isocyanates, which are inert at room temperature but become reactive at elevated temperatures, provides a way to control the synthesis of urethanes. nih.govrsc.org This allows for safer and more controlled reactions. nih.gov The blocking reaction involves masking the isocyanate group with a blocking agent containing an active hydrogen. rsc.org

Current research is exploring the use of isocyanates in advanced applications such as the development of self-healing materials and specialized adhesives. For example, novel monomers based on blocked diisocyanates have been synthesized to produce crosslinked polymeric particles through post-polymerization reactions. nih.gov

Theoretical Advancements in Predicting Isocyanate Reactivity

Theoretical and computational methods are increasingly being used to understand and predict the reactivity of isocyanates. Ab initio molecular dynamics and density functional theory (DFT) have been employed to study various aspects of isocyanate chemistry, including cyclotrimerization reactions and the effect of catalysts. nih.gov

Theoretical studies can provide insights into the reaction mechanisms that are not easily accessible through experimental methods alone. For example, DFT studies have been used to investigate the effect of catalysts on the formation of isocyanurate rings from isocyanates, suggesting that catalysts are necessary for this transformation. nih.gov

Computational models can also be used to predict the liquid-phase properties of isocyanates and their chemistry. nih.gov However, most theoretical studies have focused on simple isocyanates, and there is a need for more research on more complex aliphatic isocyanates like this compound. nih.gov

The blocking and deblocking of isocyanates is another area where theoretical studies can be beneficial. Understanding the kinetics and thermodynamics of these reactions is crucial for designing new blocked isocyanates with specific deblocking temperatures. rsc.org Factors such as the presence of electron-donating or electron-withdrawing groups on the isocyanate can significantly affect the reaction rates. rsc.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aluminum chelates |

| Bismuth chelates |

| Zirconium chelates |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Dibutyltin dilaurate (DBTDL) |

| Polymeric carbon nitride |

| Isocyanurates |

| Urethanes |

| Ureas |

| Carbamates |

| Polyols |

Q & A

Q. How can researchers validate the biological activity of this compound derivatives against enzymatic targets?

- Methodological Answer : Employ enzyme inhibition assays (e.g., fluorescence-based protease assays) with IC determination. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, validated by site-directed mutagenesis of the enzyme’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.